molecular formula C12H18O5 B14634279 Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate CAS No. 54460-32-1

Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate

Cat. No.: B14634279
CAS No.: 54460-32-1
M. Wt: 242.27 g/mol
InChI Key: ZWIBFVJCJFZCOW-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes an ester and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the esterification of a suitable precursor with ethyl alcohol in the presence of an acid catalyst. The reaction typically requires controlled temperatures and may involve intermediate steps to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate is unique due to its combination of ester and ketone functionalities within a cyclopentane ring. This structure provides distinct reactivity and potential for diverse applications in various fields .

Properties

CAS No.

54460-32-1

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 1-(2-acetyloxyethyl)-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C12H18O5/c1-3-16-11(15)12(6-4-5-10(12)14)7-8-17-9(2)13/h3-8H2,1-2H3

InChI Key

ZWIBFVJCJFZCOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CCOC(=O)C

Origin of Product

United States

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